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molecular formula C5H3ClN4 B8327444 2-Azido-6-chloropyridine

2-Azido-6-chloropyridine

Cat. No. B8327444
M. Wt: 154.56 g/mol
InChI Key: NOHMYRWOGZIPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455638B2

Procedure details

To a 250 ml round-bottom flask equipped with a mechanical stirrer, a Claisen head and an addition funnel were added 2-chloro-6-hydrazinopyridine (4.00 g, 27.9 mmol), Et2O (20 mL) and concentrated hydrochloric acid (12 mL, 146 mmol). A solution of sodium nitrite (2.211 g, 32.0 mmol) in water (28 mL) was added dropwise to the cooled (0° C.) reaction mixture. The insoluble starting material gradually dissolved. After 2 h, the aqueous phase was extracted with ether (2×50 mL). The combined organic phase was dried over MgSO4, and concentrated in vacuo to provide the title compound as yellow crystals: LCMS m/z 155.14 [M+H]+.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
2.211 g
Type
reactant
Reaction Step Two
Name
Quantity
28 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:8][NH2:9])[N:3]=1.CCOCC.Cl.[N:16]([O-])=O.[Na+]>O>[N:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[N:3]=1)=[N+:9]=[N-:16] |f:3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)NN
Name
Quantity
20 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
2.211 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
28 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 ml round-bottom flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
(0° C.) reaction mixture
DISSOLUTION
Type
DISSOLUTION
Details
gradually dissolved
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ether (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N(=[N+]=[N-])C1=NC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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